3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

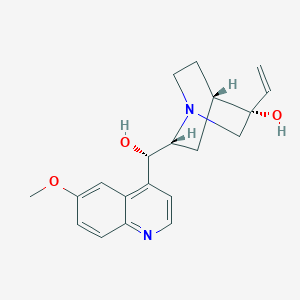

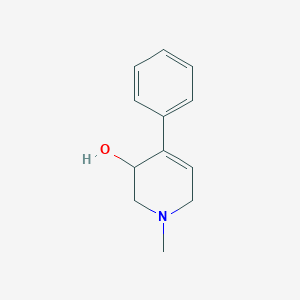

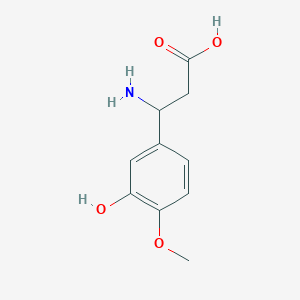

“3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid” is a compound that belongs to the phenylpropanoid family . It contains a propionic acid moiety attached to the phenyl ring . It is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA), which is a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants .

Molecular Structure Analysis

The molecular formula of “3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid” is C10H13NO3 . Its molecular weight is 195.22 . The SMILES string representation of this compound is COc1ccc(cc1)C(N)CC(O)=O .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid” include a melting point of 230 °C (dec.) (lit.) .

Scientific Research Applications

Polymer Modification

- Functional Modification of Polymers: A study by Aly and El-Mohdy (2015) reported the modification of poly vinyl alcohol/acrylic acid hydrogels using various amine compounds, including 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. The amine-treated polymers showed increased thermal stability and promising biological activities, suggesting potential medical applications.

Corrosion Inhibition

- Green Schiff's Bases as Corrosion Inhibitors: Gupta et al. (2016) synthesized Schiff's bases, including derivatives of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid, for use as corrosion inhibitors on mild steel in acidic solutions. These compounds, like CSB-2, showed significant inhibition efficiency, indicating their potential in industrial applications for corrosion protection (Gupta, Quraishi, Verma, & Mukherjee, 2016).

Organic Synthesis

- Synthesis of Phytotoxic and Mutagenic Compounds: Jităreanu et al. (2013) evaluated the phytotoxic and genotoxic effects of cinnamic acid derivatives, including 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)-propanoic acid. These compounds showed inhibition in plant growth and germination, suggesting their use in plant science research (Jităreanu, Pãdureanu, Tătărîngă, Tuchiluş, & Stănescu, 2013).

Pharmaceutical Research

- Antioxidant and Anti-inflammatory Properties: Subudhi and Sahoo (2011) synthesized a series of compounds, including 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid derivatives, and evaluated their antioxidant and anti-inflammatory activities. These compounds showed significant efficacy, indicating potential pharmaceutical applications (Subudhi & Sahoo, 2011).

Material Science

- Hydrogenation in Organic Compounds: Korotaeva et al. (2011) studied the electrosynthesis for hydrogenation in methoxyphenylpropenoic acids, producing 3-(methoxyphenyl)propanoic acids with high yield. This research contributes to material science, particularly in organic compound synthesis (Korotaeva, Rubinskaya, Rybakova, & Gultyai, 2011).

Chemical Synthesis

- Catalytic Asymmetric Synthesis: Tanifuji et al. (2016) developed a catalytic asymmetric synthetic route for a tyrosine derivative, (S)-2-amino-3-(3-hydroxy-4-methoxy-5-methylphenyl)propanoic acid, which is used in the biosynthesis of tetrahydroisoquinoline alkaloids. This study contributes to the field of chemical synthesis, especially in the production of complex organic molecules (Tanifuji, Oguri, Koketsu, Yoshinaga, Minami, & Oikawa, 2016).

Safety And Hazards

properties

IUPAC Name |

3-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-9-3-2-6(4-8(9)12)7(11)5-10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPHRWQFARWHIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477481 |

Source

|

| Record name | 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | |

CAS RN |

129042-81-5 |

Source

|

| Record name | 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.